2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine
Overview
Description
2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine is a chemical compound with the molecular formula C₆H₁₈Br₂N₆O₂S₂. It is known for its unique structure, which includes guanidine groups and a thiosulfonate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine typically involves the reaction of guanidine derivatives with thiosulfonate compounds. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiosulfonate group to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted guanidine derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine involves its interaction with specific molecular targets. The guanidine groups can form hydrogen bonds with biological molecules, while the thiosulfonate group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Guanidinoethyl 2-Guanidinoethanethiosulfonate
- N-ethylguanidine thiosulfonate
- 2-mercaptoethylguanidine hydrobromide
Uniqueness
What sets 2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine apart is its unique combination of guanidine and thiosulfonate groups. This structure imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N6O2S2/c7-5(8)11-1-3-15-16(13,14)4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBWIEKHVIHABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSS(=O)(=O)CCN=C(N)N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394012 | |
Record name | 2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91784-03-1 | |
Record name | 2-[2-[2-(diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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